DI(T-Butylamino)silane

Übersicht

Beschreibung

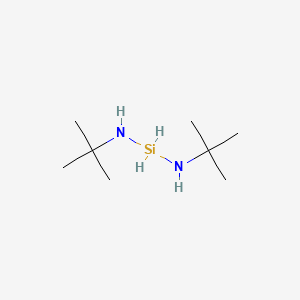

DI(T-Butylamino)silane is an organosilicon compound with the molecular formula C8H22N2Si. It is a colorless liquid that is sensitive to moisture and has a boiling point of 167°C . This compound is widely used as a precursor in the deposition of silicon nitride and silicon oxynitride films, which are essential in semiconductor device fabrication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DI(T-Butylamino)silane is typically synthesized by reacting dichlorosilane with a stoichiometric excess of tert-butylamine under anhydrous conditions . The reaction proceeds as follows:

SiH2Cl2+2(CH3)3CNH2→(CH3)3CNH2SiH2NH(C4H9)+2HCl

The reaction is carried out under anhydrous conditions to prevent the formation of by-products and to ensure a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of bis(tert-butylamino)silane involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to maintain anhydrous conditions and to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

DI(T-Butylamino)silane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silicon dioxide.

Reduction: It can be reduced to form silicon hydrides.

Substitution: It can undergo substitution reactions with other amines or silanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and ozone.

Reduction: Reducing agents such as hydrogen gas are used.

Substitution: Reagents such as ammonia or other amines are used under controlled conditions.

Major Products Formed

Oxidation: Silicon dioxide (SiO2)

Reduction: Silicon hydrides (SiH4)

Substitution: Various substituted silanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

DI(T-Butylamino)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the deposition of silicon nitride and silicon oxynitride films.

Biology: Utilized in the synthesis of bio-compatible silicon-based materials.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Employed in the semiconductor industry for the fabrication of thin films and coatings

Wirkmechanismus

The mechanism of action of bis(tert-butylamino)silane involves its decomposition under specific conditions to form silicon-containing films. The compound reacts with plasma or other reactive species to deposit a thin layer of silicon nitride or silicon oxynitride on a substrate . The molecular targets include silicon atoms, which form strong bonds with nitrogen or oxygen atoms to create a stable film .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Di(sec-butylamino)silane

- Tris(dimethylamino)silane

- Diisopropylaminosilane

Uniqueness

DI(T-Butylamino)silane is unique due to its high reactivity and ability to form uniform silicon nitride and silicon oxynitride films at relatively low temperatures. This makes it particularly valuable in the semiconductor industry, where precise control over film thickness and composition is crucial .

Eigenschaften

IUPAC Name |

N-(tert-butylamino)silyl-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22N2Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIRVGYSUZPNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N[SiH2]NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186598-40-3 | |

| Record name | N,N′-Bis(1,1-dimethylethyl)silanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186598-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.